Kuromanine

Catalog No.
S523611
CAS No.
7084-24-4
M.F
C21H21ClO11
M. Wt
484.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kuromanine

CAS Number

7084-24-4

Product Name

Kuromanine

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H

InChI Key

YTMNONATNXDQJF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Solubility

Soluble in DMSO.

Synonyms

cyanidin 3-O-beta-D-glucoside, cyanidin 3-O-glucoside, cyanidin-3,5-diglucoside, cyanidin-3-glucoside, cyanidin-3-O-beta-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]

Description

The exact mass of the compound Cyanidin 3-O-glucoside is 486.09289 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Activity

C3G possesses strong antioxidant properties due to its chemical structure. The anthocyanidin core structure allows C3G to scavenge free radicals and prevent oxidative stress in cells []. This antioxidant activity is believed to contribute to the potential health benefits of C3G, such as reducing the risk of chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

Studies suggest that C3G may have anti-inflammatory properties. In vitro and in vivo research has shown that C3G can modulate inflammatory pathways, potentially reducing inflammation and its associated health problems [].

Neuroprotective Potential

Recent research has investigated the neuroprotective potential of C3G. Studies using Alzheimer's disease models have shown that C3G may improve cognitive function and protect brain cells []. C3G's mechanism of action in neuroprotection is still under investigation, but it may involve reducing amyloid plaque formation and improving autophagy, a cellular process for cleaning up waste products.

Kuromanine, also known as cyanidin 3-glucoside chloride, is a naturally occurring anthocyanin pigment found in various plants, particularly in berries and other fruits. It belongs to the flavonoid class of compounds and is recognized for its vibrant red to purple coloration. The compound has gained attention due to its potential health benefits, including antioxidant and anti-inflammatory properties.

C3G's mechanism of action in biological systems is still under investigation. Here are some proposed mechanisms:

  • Antioxidant activity: C3G's structure allows it to scavenge free radicals, potentially protecting cells from oxidative damage [, ].
  • Anti-inflammatory effects: C3G may modulate inflammatory pathways by interacting with signaling molecules [].
  • Neuroprotection: Studies suggest C3G might improve cognitive function and protect brain cells in neurodegenerative diseases [].
, particularly involving oxidation and reduction processes. It can be oxidized to form different colored derivatives, which may affect its stability and biological activity. The reduction of kuromanine has been studied in various contexts, revealing its behavior in multiequilibrium systems, especially in acidic conditions where it interacts with other compounds like caffeine as a copigment .

Kuromanine exhibits a range of biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress .
  • Anti-inflammatory Effects: Kuromanine has shown potential in modulating inflammatory pathways, which may help in managing chronic inflammatory diseases .
  • Antimicrobial Activity: Studies suggest that kuromanine possesses antimicrobial properties against various pathogens .

The synthesis of kuromanine can be achieved through several methods:

  • Extraction from Natural Sources: Kuromanine can be isolated from plant materials such as berries and other fruits through solvent extraction techniques.
  • Chemical Synthesis: Laboratory methods include the chemical modification of simpler anthocyanins or flavonoids to yield kuromanine.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce kuromanine in a controlled environment is also an emerging method.

Kuromanine has several applications:

  • Food Industry: Used as a natural colorant due to its vibrant hue and antioxidant properties.
  • Pharmaceuticals: Investigated for use in dietary supplements aimed at improving health through its antioxidant and anti-inflammatory effects.
  • Cosmetics: Incorporated into skincare products for its protective properties against skin aging and damage.

Kuromanine shares similarities with other anthocyanins but stands out due to its specific structural features and biological activities. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Cyanidin 3-glucosideAnthocyaninFound widely in fruits; strong antioxidant
DelphinidinAnthocyaninExhibits distinct color properties; anti-cancer
PelargonidinAnthocyaninKnown for bright red color; lower antioxidant activity
MalvidinAnthocyaninHigher stability; used extensively in wine

Kuromanine's unique combination of antioxidant capacity and potential health benefits distinguishes it from these similar compounds, making it a subject of interest for further research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

484.0772392 g/mol

Monoisotopic Mass

484.0772392 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8X15R84UEM

Other CAS

7084-24-4

Wikipedia

Chrysanthemin

Dates

Modify: 2023-08-15
1: Soto-Rojo R, Baldenebro-López J, Flores-Holguín N, Glossman-Mitnik D. Comparison of several protocols for the computational prediction of the maximum absorption wavelength of chrysanthemin. J Mol Model. 2014 Aug;20(8):2378. doi: 10.1007/s00894-014-2378-2. Epub 2014 Jul 25. PubMed PMID: 25060149.

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